molecular formula C23H22O3 B12527540 Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate CAS No. 691899-07-7

Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate

Cat. No.: B12527540
CAS No.: 691899-07-7
M. Wt: 346.4 g/mol
InChI Key: WXMFXWARFGCVRP-UHFFFAOYSA-N
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Description

Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methoxyphenyl moiety, which is further linked to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate typically involves the esterification of 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid.

    Reduction: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanol.

    Substitution: Various substituted derivatives of the biphenyl moiety, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic receptors, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{4-[([1,1’-biphenyl]-4-yl)methoxy]phenyl}propanoate: Similar structure but with the biphenyl group attached at a different position.

    Methyl 3-{4-[([1,1’-biphenyl]-3-yl)methoxy]phenyl}propanoate: Another positional isomer with the biphenyl group attached at the 3-position.

    Methyl 3-{4-[([1,1’-biphenyl]-2-yl)ethoxy]phenyl}propanoate: Similar compound with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the biphenyl moiety and the methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

691899-07-7

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C23H22O3/c1-25-23(24)16-13-18-11-14-21(15-12-18)26-17-20-9-5-6-10-22(20)19-7-3-2-4-8-19/h2-12,14-15H,13,16-17H2,1H3

InChI Key

WXMFXWARFGCVRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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